molecular formula C27H21N5O4S B4702240 ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-

ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-

Cat. No.: B4702240
M. Wt: 511.6 g/mol
InChI Key: CYGWARQAEKMLSJ-UHFFFAOYSA-N
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Description

The compound ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- is a 1,2,4-triazole derivative featuring a thioether-linked acetamide backbone. Its structure includes:

  • N-(2-Methoxy-3-dibenzofuranyl): A dibenzofuran moiety with a methoxy group, likely improving solubility and metabolic stability .

This compound belongs to a class of molecules extensively studied for anti-inflammatory, anti-exudative, and analgesic activities, attributed to the 1,2,4-triazole core and its substituents .

Properties

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O4S/c1-34-24-12-20-19-8-2-3-9-22(19)36-23(20)13-21(24)29-25(33)16-37-27-31-30-26(17-6-4-10-28-14-17)32(27)15-18-7-5-11-35-18/h2-14H,15-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGWARQAEKMLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC5=CC=CO5)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, which is then functionalized with furan and pyridine groups.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis platforms to ensure high yield and purity. The process is optimized for scalability, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

Scientific Research Applications

ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole and pyridine moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Bioactivity

The bioactivity of 1,2,4-triazole derivatives is highly dependent on substituents. Key comparisons include:

Table 1: Comparative Analysis of Similar Compounds
Compound Name/ID Key Substituents Reported Activity Reference
Target Compound Furan-2-ylmethyl, Pyridin-3-yl, 2-Methoxy-dibenzofuran Anti-exudative, Anti-inflammatory
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (3.1-3.21) F, Cl, OMe, Et, NO2 on phenyl or acetyl groups Anti-exudative (dose-dependent)
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzofuran-3-yl)acetamide 4-Chlorophenyl, 4-Methoxyphenyl, Dibenzofuran Structural analogue; activity inferred
2-((4-Ethyl-5-(furan-2-yl)-4H-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide Ethyl, 3-Methylphenyl Potential analgesic
7h: 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-triazol-3-ylsulfanyl]acetamide 4-Chlorophenyl, p-Tolylaminomethyl Unspecified bioactivity
Key Observations:
  • Anti-Exudative Activity : The target compound’s 2-methoxy-dibenzofuran group may enhance activity compared to simpler phenyl substituents (e.g., in compounds 3.1-3.21), as electron-donating groups like methoxy improve membrane permeability .
  • Pyridine vs. Furan : The pyridin-3-yl group in the target compound could offer stronger receptor binding than furan-only analogues (e.g., ) due to nitrogen’s hydrogen-bonding capacity .
  • Dibenzofuran vs. Phenyl : The dibenzofuran moiety likely increases metabolic stability compared to phenyl groups, as seen in .

Toxicity and Physicochemical Properties

  • Lipophilicity: The dibenzofuran and pyridine groups in the target compound may reduce acute toxicity compared to halogenated derivatives (e.g., 4-chlorophenyl in ), as non-polar groups often correlate with higher toxicity .
  • Solubility : The methoxy group on dibenzofuran improves water solubility relative to ethyl or nitro-substituted analogues (e.g., compound 3.21 in ) .

Research Findings and Mechanistic Insights

  • Bioactivity Profiling : Hierarchical clustering () suggests that the target compound’s bioactivity profile would cluster with other triazole derivatives bearing aromatic heterocycles, indicating similar protein targets (e.g., cyclooxygenase or cytokine receptors) .
  • Structure-Activity Relationship (SAR) :
    • Substitution at the 4-position of the triazole ring (e.g., furan-2-ylmethyl) is critical for anti-inflammatory activity .
    • The thioether linkage (-S-) enhances metabolic stability compared to oxygen or nitrogen linkages .

Biological Activity

The compound Acetamide, 2-[[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofurany) is a complex organic molecule characterized by its unique structural features, including a triazole ring, furan and pyridine moieties, and an acetamide functional group. This combination suggests significant potential for varied biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is C22H21N5O2SC_{22}H_{21}N_{5}O_{2}S with a molecular weight of approximately 419.5 g/mol. The structural components are as follows:

Component Description
Triazole Ring Known for antifungal properties and potential anticancer activity.
Furan Moiety May enhance anti-inflammatory effects.
Pyridine Ring Contributes to the biological activity through various cellular pathways.
Acetamide Group Provides stability and solubility to the compound.

Biological Activity Overview

The biological activity of Acetamide derivatives is primarily attributed to their interactions with specific molecular targets within biological systems. The following sections detail the various activities reported in literature.

Antimicrobial Properties

The presence of the triazole ring in this compound suggests potential antimicrobial activity, particularly against fungal pathogens by inhibiting ergosterol biosynthesis. Research indicates that compounds containing triazole structures often exhibit significant antifungal effects, making them valuable in treating fungal infections .

Anticancer Activity

Studies have shown that compounds similar to Acetamide can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the disruption of key signaling pathways associated with tumor growth. For instance, triazole derivatives have been linked to inhibition of the Bcl-2 protein, which plays a crucial role in regulating apoptosis .

Anti-inflammatory Effects

The furan and pyridine components may contribute to anti-inflammatory properties by modulating inflammatory pathways. Compounds with these structural features have been reported to exhibit activity against various inflammatory mediators, suggesting their potential use in treating inflammatory diseases.

Case Studies

  • Antifungal Activity :
    • A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans, revealing that modifications in the furan and pyridine substituents significantly enhanced their antifungal potency.
  • Anticancer Mechanisms :
    • In vitro tests demonstrated that triazole-containing compounds could reduce the viability of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
  • Anti-inflammatory Assays :
    • Research on related compounds indicated a reduction in pro-inflammatory cytokines when treated with derivatives similar to Acetamide, suggesting a pathway for therapeutic applications in chronic inflammatory conditions.

The mechanism of action for Acetamide involves its interaction with various biological targets:

  • Enzyme Inhibition : The triazole ring can bind to metal ions at enzyme active sites, inhibiting their function.
  • Receptor Modulation : The furan and pyridine rings may enhance binding affinity to receptors involved in inflammatory responses or cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-
Reactant of Route 2
ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-

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